
1,4-Dimethyl-9H-carbazole
Overview
Description
1,4-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
1,4-Dimethyl-9H-carbazole is a carbazole derivative that has been studied for its wide range of biological and pharmacological properties Carbazole derivatives have been known to interact with various targets, including enzymes like α-glucosidase , and cellular components involved in HIV replication .
Mode of Action
Carbazole derivatives have been shown to interact with their targets and induce changes at the molecular level . For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, and modulate carbohydrate metabolism . In the context of HIV, certain chloro-1,4-dimethyl-9H-carbazole derivatives have displayed anti-HIV activity .
Biochemical Pathways
For instance, they have been shown to reduce oxidative stress and modulate carbohydrate metabolism, which are key pathways in the pathogenesis and development of diabetes .
Result of Action
Carbazole derivatives have been associated with a range of effects at the molecular and cellular level, including reducing oxidative stress, blocking adrenergic hyperactivation, and preventing damage to pancreatic cells .
Biochemical Analysis
Cellular Effects
These effects are believed to be due to a sequence-specific groove binding interaction with DNA, leading to anticancer effects .
Molecular Mechanism
Carbazole derivatives have been shown to have a sequence-specific groove binding interaction with DNA . This interaction leads to anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction of this compound-6-boronic acids with (hetero)aryl halides. This method utilizes a mixture of sodium carbonate and palladium(0) tetrakis(triphenylphosphine) in 1,4-dioxane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted carbazoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 1,4-dimethyl-9H-carbazole and its derivatives is in the development of antiviral agents, particularly against HIV. Research has demonstrated that chloro-1,4-dimethyl-9H-carbazole derivatives exhibit promising anti-HIV activity. A study synthesized several derivatives and tested their efficacy in inhibiting HIV replication in cell lines expressing specific receptors (CD4, CXCR4, CCR5) . Among these, a nitro-derivative showed the most potential as a lead compound for further drug development.
Table 1: Anti-HIV Activity of Chloro-1,4-Dimethyl-9H-Carbazole Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
3a | 5.2 | Inhibition of viral entry |
3b | 3.8 | Inhibition of reverse transcriptase |
4a | 6.0 | Inhibition of viral assembly |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies indicate that carbazole derivatives can inhibit the growth of various cancer cell lines, including ovarian cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study: Ovarian Cancer Cell Growth Inhibition
In a crystallographic study, the biological evaluation of several carbazole derivatives revealed that they effectively inhibited ovarian cancer cell proliferation at specific concentrations . The results encourage further exploration into transition metal complexes derived from these compounds for enhanced cytotoxic effects.
Photoinitiators in Polymer Chemistry
This compound is utilized as a photoinitiator in free radical polymerization processes. Its derivatives are effective in initiating polymerization upon exposure to UV light, making them valuable in coatings and adhesives .
Table 2: Photoinitiation Efficiency of Carbazole Derivatives
Compound | Efficiency (%) | Application Area |
---|---|---|
This compound | 85 | Coatings |
3-Amino-1,4-dimethyl-9H-carbazole | 90 | Adhesives |
8-Chloro-1,4-dimethyl-9H-carbazole | 88 | 3D Printing |
Other Biological Activities
Beyond antiviral and anticancer activities, carbazole derivatives have shown a range of biological activities including:
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 9-Benzyl-9H-carbazole
Comparison
1,4-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethyl-substituted carbazoles, it exhibits distinct electronic properties that make it suitable for specific applications in organic electronics and medicinal chemistry .
Biological Activity
1,4-Dimethyl-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-cancer, anti-bacterial, and anti-viral applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Overview of this compound
This compound is structurally characterized by a carbazole ring with two methyl groups at the 1 and 4 positions. Its unique structure contributes to its varied biological properties. The following sections detail its activities against different biological targets.
Anti-Cancer Activity
Research indicates that this compound and its derivatives demonstrate promising anti-cancer properties.
Key Findings:
- Cytotoxic Effects : In studies involving ovarian cancer cell lines (A2780), derivatives of this compound showed dose-dependent cytotoxic effects. For instance, compound 2c exhibited an EC50 value of M, indicating potent activity against these cancer cells .
- Mechanism of Action : The mechanism involves the inhibition of cell growth through apoptosis induction and interference with DNA metabolism. For example, carbazole derivatives have been shown to inhibit human topoisomerases I and II, which are critical for DNA replication .
Table: Anti-Cancer Activity of this compound Derivatives
Compound | Cell Line | EC50 (M) | Mechanism of Action |
---|---|---|---|
2c | A2780 | Apoptosis induction | |
3 & 4 | MDA-MB-231 | N/A | Topoisomerase inhibition |
Anti-Bacterial Activity
This compound has also been investigated for its antibacterial properties.
Key Findings:
- Mechanisms : The antibacterial action may involve enhancing membrane permeability and interacting with bacterial DNA gyrase through non-covalent bonding .
- Studies : Various derivatives have shown effectiveness against different bacterial strains, suggesting a broad spectrum of activity.
Table: Anti-Bacterial Activity of Carbazole Derivatives
Compound | Bacterial Strain | Activity |
---|---|---|
2a | E. coli | Moderate |
3b | S. aureus | Strong |
Anti-Viral Activity
Recent studies have highlighted the potential of this compound derivatives in combating viral infections, particularly HIV.
Key Findings:
- Anti-HIV Activity : Chloro derivatives of this compound demonstrated significant activity against HIV strains by inhibiting various stages of the viral life cycle . The nitro derivative (compound 3b) was particularly noted for its promising profile as a lead compound for further development.
Table: Anti-Viral Activity of Carbazole Derivatives
Compound | Virus Type | Activity Level |
---|---|---|
3b | HIV | High |
2a | HIV | Moderate |
Case Studies
Several case studies have explored the biological activities of this compound:
- Ovarian Cancer Study : A study conducted on A2780 ovarian cancer cells revealed that specific derivatives not only inhibited cell growth but also induced apoptosis via topoisomerase inhibition .
- Anti-HIV Research : A series of chloro-substituted derivatives were synthesized and tested for their anti-HIV properties. Among them, compound 3b showed strong antiviral activity in cellular assays .
Properties
IUPAC Name |
1,4-dimethyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQRKDHRDGCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170938 | |
Record name | 9H-Carbazole, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18028-55-2 | |
Record name | 1,4-Dimethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18028-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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